molecular formula C22H23N5O2S B251190 3-butoxy-N-[2-methyl-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide

3-butoxy-N-[2-methyl-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide

Cat. No. B251190
M. Wt: 421.5 g/mol
InChI Key: FISIPUSCNXDHSI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-butoxy-N-[2-methyl-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide is a chemical compound that has been studied for its potential applications in scientific research. This compound belongs to the class of compounds known as thiadiazoles, which have been shown to exhibit a wide range of biological activities. In

Mechanism of Action

The mechanism of action of 3-butoxy-N-[2-methyl-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide is not fully understood. However, studies have suggested that the compound exerts its anti-cancer effects by inhibiting the activity of a protein known as heat shock protein 90 (Hsp90). Hsp90 is a chaperone protein that is involved in the folding and stabilization of a wide range of client proteins, many of which are involved in cancer cell survival and proliferation. Inhibition of Hsp90 activity by 3-butoxy-N-[2-methyl-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide leads to the degradation of these client proteins and ultimately results in cancer cell death.
Biochemical and Physiological Effects
In addition to its anti-cancer effects, 3-butoxy-N-[2-methyl-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide has also been shown to exhibit other biochemical and physiological effects. Studies have suggested that the compound may have anti-inflammatory and anti-oxidant properties, which could make it useful in the treatment of a variety of inflammatory diseases. The compound has also been shown to exhibit neuroprotective effects, which could make it useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

Advantages and Limitations for Lab Experiments

One advantage of using 3-butoxy-N-[2-methyl-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide in lab experiments is its potent anti-cancer activity. This makes it a useful tool for studying the mechanisms of cancer cell death and for developing new anti-cancer therapies. Another advantage is its potential for use in the treatment of other diseases, such as inflammatory and neurodegenerative diseases.
One limitation of using 3-butoxy-N-[2-methyl-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide in lab experiments is its limited solubility in aqueous solutions. This can make it difficult to administer the compound to cells in culture or to animals in vivo. Another limitation is the lack of information on the compound's toxicity and pharmacokinetics, which could limit its potential for use in humans.

Future Directions

There are several future directions for research on 3-butoxy-N-[2-methyl-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide. One area of research is the development of new analogs of the compound that exhibit improved solubility and pharmacokinetics. Another area of research is the investigation of the compound's potential for use in combination with other anti-cancer therapies, such as chemotherapy and radiation therapy. Finally, further studies are needed to fully understand the mechanism of action of the compound and its potential for use in the treatment of other diseases beyond cancer.

Synthesis Methods

The synthesis of 3-butoxy-N-[2-methyl-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide has been reported in the literature. The synthesis involves the reaction of 2-methyl-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)aniline with 4-bromobutyric acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting product is then treated with benzoyl chloride to yield the final product, 3-butoxy-N-[2-methyl-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide.

Scientific Research Applications

3-butoxy-N-[2-methyl-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide has been studied for its potential applications in scientific research. One area of research where this compound has shown promise is in the field of cancer research. Studies have shown that this compound exhibits potent anti-cancer activity against a variety of cancer cell lines, including breast cancer, lung cancer, and colon cancer. The compound has been shown to induce apoptosis, inhibit cell proliferation, and suppress tumor growth in animal models.

properties

Molecular Formula

C22H23N5O2S

Molecular Weight

421.5 g/mol

IUPAC Name

3-butoxy-N-[2-methyl-5-(3-methyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide

InChI

InChI=1S/C22H23N5O2S/c1-4-5-11-29-18-8-6-7-16(12-18)20(28)23-19-13-17(10-9-14(19)2)21-26-27-15(3)24-25-22(27)30-21/h6-10,12-13H,4-5,11H2,1-3H3,(H,23,28)

InChI Key

FISIPUSCNXDHSI-UHFFFAOYSA-N

SMILES

CCCCOC1=CC=CC(=C1)C(=O)NC2=C(C=CC(=C2)C3=NN4C(=NN=C4S3)C)C

Canonical SMILES

CCCCOC1=CC=CC(=C1)C(=O)NC2=C(C=CC(=C2)C3=NN4C(=NN=C4S3)C)C

Origin of Product

United States

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